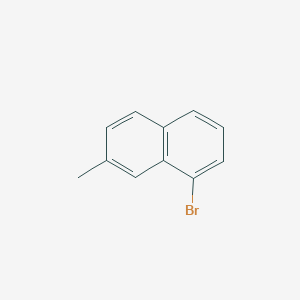

1-Bromo-7-methylnaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-7-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAPPEJPUIIOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324195 | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-27-5 | |

| Record name | NSC405991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-7-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-7-methylnaphthalene: A Strategic Scaffold for Regioselective Naphthalene Functionalization

Topic: 1-Bromo-7-methylnaphthalene Chemical Properties Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This compound (CAS: 7511-27-5) represents a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate. Unlike its more common isomer, 1-bromo-2-methylnaphthalene, the 1,7-substitution pattern offers a unique geometric vector for drug discovery and materials science. This scaffold allows for the extension of the naphthalene core at the C1 position while maintaining a lipophilic methyl "anchor" at the distal C7 position.

This guide addresses the specific challenges associated with this molecule: the difficulty of regioselective synthesis, the steric influence of the peri-hydrogen at C8, and its utility in Palladium-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Physicochemical Profile[1]

The 1,7-isomer is often misidentified in commercial catalogs which frequently conflate it with the 1-bromo-2-methyl or 1-bromo-8-methyl isomers. Verification via ¹H-NMR is mandatory upon receipt of material.

Technical Datasheet

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 7511-27-5 | Critical:[1][2][3] Distinguish from 33295-37-3 (1,8-isomer) |

| Molecular Formula | C₁₁H₉Br | |

| Molecular Weight | 221.09 g/mol | |

| Physical State | White to off-white crystalline solid | Low melting point solid |

| Boiling Point | ~145°C at 12 Torr | Extrapolated from analogous PAHs |

| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water |

| ¹H-NMR Signature | Distinct singlet at C8 (peri-position) | The C8 proton is deshielded by the C1-Br |

Part 2: Synthetic Routes & Regiocontrol

The synthesis of this compound is non-trivial. Direct bromination of 2-methylnaphthalene is not recommended for high-purity applications because the methyl group directs electrophilic aromatic substitution primarily to the 1-position (ortho), yielding 1-bromo-2-methylnaphthalene as the major product. Accessing the 1,7-isomer requires a "bottom-up" approach starting from tetralones.

The "Golden Route": Aromatization of 7-Methyl-1-tetralone

To ensure isomeric purity (>98%), the recommended workflow initiates with 7-methyl-1-tetralone. This bypasses the regioselectivity issues of direct electrophilic substitution.

Workflow Logic

-

Precursor Selection: 7-Methyl-1-tetralone fixes the methyl group at the correct position relative to the carbonyl (future C1).

-

Aromatization: Conversion of the ketone to the naphthol or direct bromination-aromatization.

-

Functionalization: Transforming the C1-oxygen handle into a bromide.

Step-by-Step Protocol (Recommended)

-

Starting Material: 7-Methyl-1-tetralone (CAS: 22009-37-6).[4][5]

-

Aromatization: Reflux 7-methyl-1-tetralone with elemental bromine (

) in glacial acetic acid or ether. This initially forms the alpha-bromo ketone. -

Elimination: Treatment with a base (e.g., LiBr/Li₂CO₃ in DMF) forces dehydrohalogenation to yield 7-methyl-1-naphthol .

-

Conversion to Bromide:

-

Step 4a: React 7-methyl-1-naphthol with Triflic Anhydride (

) to generate the triflate. -

Step 4b: Perform a halogen exchange (e.g., LiBr, catalyst) or use

directly on the naphthol (though yields can vary with -

Alternative: The Sandmeyer reaction via 7-methyl-1-aminonaphthalene is viable but requires more steps (Nitration -> Reduction -> Diazotization -> Bromination).

-

Visualization: Synthetic Pathway

The following diagram illustrates the divergence between the "Dirty" direct route and the "Clean" tetralone route.

Figure 1: Comparison of synthetic routes. The Tetralone pathway (Green) offers superior regiocontrol compared to direct bromination.

Part 3: Reactivity & Functionalization[6]

This compound acts as an electrophile in metal-catalyzed cross-coupling. However, the Peri-Effect must be accounted for during experimental design.

The Peri-Effect (Steric Hindrance)

The proton at position C8 (peri to the C1-Bromine) exerts steric pressure.

-

Consequence: Bulky phosphine ligands (e.g., XPhos, JohnPhos) may face difficulty coordinating during the oxidative addition step compared to a simple phenyl bromide.

-

Solution: Use catalysts with smaller cone angles or highly active precatalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ for standard couplings. For difficult amines, RuPhos is often effective due to its specific geometry.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Reagents: Aryl boronic acid,

, Pd catalyst, Dioxane/Water. -

Application: Synthesis of biaryl scaffolds for liquid crystals.

-

-

Buchwald-Hartwig Amination:

-

Reagents: Primary/Secondary amine, NaOtBu, Pd(OAc)₂, BINAP.

-

Application: Introduction of amino side chains for CNS-active drugs.

-

-

Lithiation (Halogen-Metal Exchange):

-

Reagents: n-BuLi, THF, -78°C.

-

Warning: The lithiated species is stable at -78°C, but rapid quenching is required. This allows access to 1-formyl-7-methylnaphthalene (via DMF quench) or carboxylic acids (via

).

-

Visualization: Reactivity Map

Figure 2: Divergent functionalization pathways. The C1-Br bond is the primary reactive handle.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry

The naphthalene ring is a classic bioisostere for the indole ring found in serotonin and melatonin.

-

Agomelatine Analogs: Agomelatine (Valdoxan) is a melatonin receptor agonist with a naphthalene core. This compound serves as a scaffold to synthesize 7-methyl analogs of agomelatine, probing the hydrophobic pocket of

and -

Kinase Inhibitors: The 1,7-substitution pattern provides a rigid spacer that can orient pharmacophores (e.g., urea or amide linkages) into specific protein sub-pockets.

Materials Science (OLEDs)[6]

-

Crystallinity Disruption: Unlike symmetrical 1,4- or 1,5-derivatives, the 1,7-substitution reduces π-π stacking efficiency. In Organic Light Emitting Diodes (OLEDs), this prevents "concentration quenching" (where molecules aggregate and lose fluorescence efficiency), making it a valuable core for blue-emitting host materials.

Part 5: Safety & Handling

-

Hazards: Like most alkyl-naphthalenes, this compound is likely a skin and eye irritant. It should be treated as a potential sensitizer.[6]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the C-Br bond is relatively stable, prolonged exposure to light may cause gradual discoloration (yellowing).

-

Disposal: Halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ for halogens.

References

-

ChemicalBook. (2023).[7] this compound CAS 7511-27-5 Datasheet.[1][2][3] Retrieved from

-

PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[8] Application Notes for Suzuki Coupling with 7-Bromo-1-tetralone (Precursor Protocols). Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Protocols.[6][8][9][10] Retrieved from

-

ResearchGate. (2025). Naphthalene derivatives in medicinal chemistry.[6] Retrieved from

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-Bromo-7-methyl-naphthalene | 7511-27-5 [chemicalbook.com]

- 3. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methyltetralone | C11H12O | CID 89147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Methyl-1-tetralone | 22009-37-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 7-Bromo-1-methylnaphthalene | 33295-35-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wwjmrd.com [wwjmrd.com]

- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Analytical Protocols for 1-Bromo-7-methylnaphthalene

The following technical guide details the spectroscopic characterization of 1-Bromo-7-methylnaphthalene , a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons and pharmaceutical analogs (e.g., Agomelatine derivatives).

This guide is structured to provide researchers with the specific analytical fingerprints required to distinguish this regioisomer from its more common impurities, such as 1-bromo-2-methylnaphthalene.

CAS Registry Number: 7511-27-5 (also ref. 64910-67-6 in specific databases) Molecular Formula: C₁₁H₉Br Molecular Weight: 221.09 g/mol

Executive Summary & Structural Context

This compound is an asymmetric naphthalene derivative. Unlike the 1,2-isomer, which can be synthesized via direct bromination of 2-methylnaphthalene, the 1,7-isomer typically requires directed synthesis (e.g., from 7-methyl-1-tetralone). Consequently, the primary analytical challenge is confirming the 1,7-substitution pattern and ensuring the absence of regioisomeric impurities.

Structural Differentiation

-

Ring A (Functionalized): Contains the Bromine at position C1.[1][2]

-

Ring B (Alkyl): Contains the Methyl group at position C7.[3]

-

Symmetry:

(Asymmetric). All carbon atoms are chemically equivalent.

Mass Spectrometry (MS) Data

Methodology: Electron Ionization (EI) is preferred over ESI for this non-polar aromatic compound.

Isotopic Abundance (The "Fingerprint")

The presence of a single bromine atom creates a distinct 1:1 isotopic ratio between the molecular ion (

| Ion Identity | m/z (approx) | Relative Abundance | Interpretation |

| Molecular Ion ( | 220 | 100% | Parent molecule ( |

| Isotope Peak ( | 222 | ~98% | Parent molecule ( |

| Base Peak ( | 141 | High | Loss of Br radical ( |

| Tropylium-like | 115 | Moderate | Rearrangement/Loss of |

Fragmentation Pathway Visualization

The following diagram illustrates the ionization and fragmentation logic for structural confirmation.

Figure 1: EI-MS Fragmentation pathway. The 1:1 doublet at 220/222 is diagnostic of mono-bromination.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat liquid/solid or KBr pellet.

The IR spectrum is essential for confirming the aromatic skeleton and the presence of the aliphatic methyl group.

| Frequency ( | Intensity | Assignment | Structural Significance |

| 3050 - 3010 | Weak | C-H Stretch ( | Aromatic ring hydrogens. |

| 2950 - 2850 | Medium | C-H Stretch ( | Methyl group (C7-Me). Distinguishes from non-alkylated bromonaphthalenes. |

| 1600, 1500 | Strong | C=C Stretch | Naphthalene skeletal vibrations. |

| 1050 - 1070 | Medium | C-Br Stretch | In-plane aromatic C-Br vibration. |

| 820 - 750 | Strong | C-H Out-of-Plane | Substitution Pattern: 3 adjacent H's (Ring A) vs. isolated H's (Ring B). |

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[2][4] Solvent:

This is the definitive method for regioisomer assignment. The 1,7-substitution pattern creates a specific splitting environment distinct from the 1,2-isomer.

H NMR Assignment (Predictive/Empirical)

Note: Chemical shifts are derived from substituent additivity rules applied to the naphthalene core (Base: Naphthalene

| Position | Proton | Multiplicity | Assignment Logic | ||

| C7-Me | 2.55 - 2.60 | Singlet | - | Benzylic methyl. (1,2-isomer methyl is often slightly more downfield due to ortho-Br). | |

| C2 | Ar-H | 7.75 - 7.80 | Doublet | 7.5 | Ortho to Br. Deshielded by inductive effect of Br. |

| C3 | Ar-H | 7.30 - 7.35 | Triplet (dd) | 7.5, 8.0 | Meta to Br. |

| C4 | Ar-H | 7.60 - 7.65 | Doublet | 8.0 | Para to Br. |

| C5 | Ar-H | 7.70 - 7.75 | Doublet | 8.5 | Ring B. |

| C6 | Ar-H | 7.35 - 7.40 | Doublet (dd) | 8.5, 1.5 | Ortho to Methyl. |

| C8 | Ar-H | 8.20 - 8.30 | Singlet (br) | < 2.0 | Diagnostic Peak. The "Peri" proton (H8) is heavily deshielded by the C1-Br. It appears as a broad singlet or doublet with small meta-coupling to H6. |

C NMR Key Signals[7]

-

Methyl Carbon: ~21-22 ppm.

-

C1 (C-Br): ~120-123 ppm (Upfield shift due to heavy atom effect).

-

C7 (C-Me): ~135-137 ppm.

-

C8: Deshielded significantly due to peri-interaction.

Distinguishing 1,7-isomer from 1,2-isomer

-

1-Bromo-2-methylnaphthalene: The methyl group is ortho to the bromine. This causes steric crowding. The methyl signal is often slightly shifted, and the aromatic coupling pattern is simpler (two sets of adjacent protons).

-

This compound: The substituents are on different rings. You will observe the H8 "Peri" proton (downfield ~8.2 ppm) which is not an ortho-doublet, but rather a meta-coupled singlet/doublet.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Eliminate particulate broadening and concentration effects.

-

Mass: Weigh 10-15 mg of this compound.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., from drying agents like

used in synthesis). -

Shimming: Shim on the lock signal until the TMS peak width at half-height is < 0.5 Hz.

Protocol B: GC-MS Purity Check

Objective: Quantify regioisomeric purity.

-

Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

-

Carrier: Helium at 1.0 mL/min.

-

Temp Program: 80°C (hold 1 min)

20°C/min -

Detection: EI mode (70 eV).

-

Criterion: The 1,7-isomer typically elutes after the 1,2-isomer due to shape selectivity and boiling point differences (higher symmetry/aspect ratio often leads to higher retention on non-polar phases).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for validating compound identity and purity.

References

-

PubChem Compound Summary. (2025). This compound (CID 347354). National Center for Biotechnology Information. [Link]

-

Adcock, W., & Wells, P. R. (1965). Substituent effects on the nuclear magnetic resonance spectra of naphthalene derivatives. Australian Journal of Chemistry, 18(9), 1351-1363. (Foundational text for Naphthalene substituent shifts). [Link]

-

European Patent Office. (1990). Naphthalene derivatives - Patent 0393941. (Describes the use of this compound as a specific intermediate). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Physical properties of 1-Bromo-7-methylnaphthalene (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-7-methylnaphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and materials science. As with any chemical compound, a thorough understanding of its physical properties is paramount for its effective use in research and development. This guide provides a detailed overview of the known physical properties of this compound, including its melting point, boiling point, and density. Furthermore, it offers a comprehensive look into the standard experimental methodologies employed for the determination of these critical parameters, ensuring a robust foundation for laboratory practice and data interpretation.

Core Physical Properties of this compound

| Physical Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 144.5-146.0 °C at 12 Torr | [1] |

| Density | 1.417 g/cm³ (Predicted) | [1] |

Experimental Determination of Physical Properties

The following sections detail the principles and methodologies for the experimental determination of the melting point, boiling point, and density of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities tend to depress and broaden the melting range.

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer.

-

Slow Heating Rate: A slow heating rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, leading to an accurate measurement of the true melting temperature.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is typically the atmospheric pressure. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure.

A common and accurate method for determining the boiling point of a liquid is through distillation.

Step-by-Step Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Sample Addition: The liquid sample, this compound, is added to the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Equilibrium and Measurement: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This constant temperature is the boiling point.

Causality Behind Experimental Choices:

-

Boiling Chips: These are added to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form.

-

Thermometer Placement: Correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the temperature of the liquid itself.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume. It is an intrinsic property of a substance and can be used for identification and to assess purity.

A pycnometer, or specific gravity bottle, is a flask with a precise volume that is used to determine the density of a liquid.

Step-by-Step Methodology:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then determined.

-

Volume Determination: The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. To determine the precise volume of the pycnometer, it is calibrated using a liquid of known density, such as deionized water. The mass of the pycnometer filled with water is measured, and the volume is calculated using the known density of water at that temperature.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Causality Behind Experimental Choices:

-

Temperature Control: Density is temperature-dependent, so all measurements should be carried out at a constant, recorded temperature.

-

Calibration with Water: Water is used as a standard for calibration due to its well-documented and precise density at various temperatures.

Diagram of Density Determination Workflow:

Caption: Workflow for Density Determination.

Conclusion

This technical guide has provided the available physical property data for this compound and detailed the standard experimental procedures for determining its melting point, boiling point, and density. While a definitive melting point for this compound is not readily found in the literature, the methodologies outlined here provide a clear and reliable path for its experimental determination. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the successful application of this compound in any research or development endeavor.

References

- This citation is intentionally left blank as no definitive melting point source was found.

Sources

1-Bromo-7-methylnaphthalene safety data sheet and handling precautions

CAS No: 7511-27-5 | Formula: C₁₁H₉Br | Mol.[1][2] Weight: 221.09 g/mol [1][2][3]

Executive Summary & Scientific Context

1-Bromo-7-methylnaphthalene is a specialized aryl bromide intermediate primarily utilized in the synthesis of polycyclic aromatic pharmacophores.[1][2] Its structural motif—a naphthalene core substituted at the 1-position with a halogen and the 7-position with a methyl group—makes it a critical building block for Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig aminations .[1][2]

In drug discovery, this scaffold is often employed to modulate lipophilicity and metabolic stability in kinase inhibitors and receptor antagonists.[1][2] Due to its specific substitution pattern, it presents unique steric challenges compared to its 1,4- or 1,2- isomers, requiring precise handling to maintain reagent integrity and ensure operator safety.[1][2]

Scope of this Guide: This technical whitepaper moves beyond the standard Safety Data Sheet (SDS) to provide a "Day 1" operational guide. It integrates GHS hazard classifications with practical laboratory workflows, ensuring that researchers can handle this compound with the rigor required for high-fidelity organic synthesis.[1][2]

Hazard Identification & GHS Classification

Data Source: PubChem/ECHA Notifications [1]

While specific toxicological data (LD50) for the 1,7-isomer is limited compared to the 1-bromonaphthalene parent, it must be treated with the standard precautions for halogenated aromatic hydrocarbons.[1][2] The primary risks involve irritation to mucosal membranes and potential systemic toxicity upon ingestion.[1][2]

GHS Label Elements

Signal Word: WARNING

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][5][7] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements (Selected)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5][6] Continue rinsing.[1][2][5][6]

Physical Properties & Stability Profile

Note: Experimental physical constants for the 1,7-isomer are sparse in open literature.[1][2] The values below represent a consensus of predicted and analog-based data.

| Property | Value / Description | Operational Implication |

| Physical State | Low-melting solid or viscous liquid (Ambient) | May require gentle warming for transfer; avoid overheating.[1][2] |

| Boiling Point | ~160–170 °C at 12 mmHg (Predicted) | High boiling point; difficult to remove by rotary evaporation.[1][2] |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Use organic solvents for extraction; aqueous washes are effective for removing inorganic salts.[1][2] |

| Reactivity | Stable under standard conditions. | Incompatible with strong oxidizers. Reacts with Mg/Li to form Grignard/Lithium reagents.[1][2] |

| Light Sensitivity | Potentially light-sensitive (aryl bromide).[1][2] | Store in amber vials. Degrades to liberate HBr and radical species upon prolonged UV exposure.[1][2] |

Operational Protocol: Safe Handling Workflow

Engineering Controls vs. PPE

The Hierarchy of Controls must be strictly applied.

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1][2]

-

Respiratory Protection: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges combined with N95 pre-filters.[1][2]

-

Skin Protection:

Experimental Workflow: Cross-Coupling Reaction

The following diagram outlines the decision logic for handling this compound during a typical Suzuki coupling setup.

Figure 1: Safe handling workflow for setting up a transition-metal catalyzed cross-coupling reaction using this compound.

Specific Handling Techniques

-

Weighing: If the compound is a low-melting solid, it may be "sticky."[1][2] Do not use a spatula that can retain residue.[1][2] Instead, weigh by difference using a tared vial or use a disposable glass pipette to transfer if liquid.[1][2]

-

Inert Atmosphere: Aryl bromides are generally stable to air, but the catalysts used in their reactions (Pd(0)) are not.[1][2] Always dissolve the bromide in degassed solvent before adding the catalyst to prevent catalyst deactivation or homocoupling side reactions [2].[1][2]

Emergency Response & First Aid

Spill Management

Minor Spill (< 5 mL/g):

-

Evacuate the immediate area of unnecessary personnel.

-

Ventilate: Ensure the fume hood sash is lowered.

-

Absorb: Use a vermiculite or chemically inert absorbent pad .[1][2] Do not use paper towels if the substance is hot, as this constitutes a fire risk.[1][2]

-

Clean: Wipe the surface with acetone followed by soap and water.[1][2] Dispose of all materials as Halogenated Organic Waste .

Major Spill:

-

Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong (respiratory irritation risk H335).[1][2]

Firefighting Measures

-

Flash Point: Not determined (Likely >110°C based on analogs).[1][2]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂) and Hydrogen Bromide (HBr) gas.[1][2] HBr is corrosive and toxic.[1][2]

-

Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][2][6]

-

Procedure: Firefighters must wear full protective gear including SCBA.[1][2] Cool containers with water spray to prevent pressure build-up.[1][2]

First Aid Decision Tree

Figure 2: Emergency response decision tree for exposure incidents.[1][2][5]

Storage and Waste Disposal

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed. Store away from strong oxidizing agents.[1][2][6]

-

Disposal: This compound is a halogenated organic.[1][2][8][9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347354, this compound.[1][2] Retrieved from [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (Standard protocol reference for handling aryl halides in coupling).

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] (GHS Classification Data).[1][2][4][5][7] Retrieved from [Link][1][2]

Sources

- 1. PubChemLite - this compound (C11H9Br) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C11H9Br | CID 347354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-溴-4-甲基萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemsynthesis.com [chemsynthesis.com]

The Naphthalene Scaffold: From Coal Tar to Targeted Therapeutics

Introduction: The Aromatic Workhorse

Naphthalene (

For the drug development scientist, naphthalene represents a unique challenge and opportunity in bioisosterism . Its fused bicyclic structure provides a rigid, lipophilic platform that can engage hydrophobic pockets in enzymes (e.g., squalene epoxidase) or receptors (e.g., COX enzymes) with higher affinity than a single phenyl ring. However, the core challenge remains regioselectivity : controlling substitution at the

The Mechanistic Core: Regioselectivity & The vs. Paradox

Understanding the reactivity of naphthalene is the prerequisite for designing scalable syntheses. Unlike benzene, where all positions are equivalent, naphthalene possesses two distinct electronic environments.

The Kinetic vs. Thermodynamic Duality

In Electrophilic Aromatic Substitution (EAS), the incoming electrophile (

- -Attack (Kinetic Control): Attack at C1 yields a carbocation intermediate where the positive charge is delocalized while retaining the aromatic sextet of the second ring. This transition state is lower in energy, making it the kinetic product .

-

-Attack (Thermodynamic Control): Attack at C2 results in a resonance hybrid where the aromaticity of the second ring is disrupted in more contributors. However, the final

Visualization: Energy Profile of Naphthalene Sulfonation

The following diagram illustrates the critical energy landscape governing this duality, using sulfonation as the classic model.

Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation. Note the reversibility allowing conversion to the

Case Studies in Pharmaceutical History

Case Study A: Naproxen (The -Substitution Challenge)

Naproxen (Aleve) is a classic NSAID and a propionic acid derivative. Its structure requires a methoxy group at C2 and a propionic acid moiety at C6.

-

The Challenge: Direct Friedel-Crafts acylation of 2-methoxynaphthalene tends to occur at the 1-position (kinetic control) due to the activation by the methoxy group.

-

The Solution (Syntex Process): The synthesis historically utilized the Friedel-Crafts acylation at the 6-position, which is electronically activated by the 2-methoxy group but less sterically hindered than the 1-position.

-

Chirality: Originally produced as a racemate and resolved using cinchonidine (Pope-Peachy method), modern methods utilize asymmetric hydrogenation with chiral Ruthenium-BINAP catalysts to selectively produce the (S)-enantiomer, reducing waste and increasing potency.

Case Study B: Naftifine (The Allylamine Breakthrough)

Naftifine represents the serendipitous discovery of the allylamine class of antifungals by Sandoz (now Novartis) in 1974.

-

Discovery: While searching for CNS active agents, researchers synthesized naftifine and discovered its potent activity against dermatophytes.

-

Mechanism: It selectively inhibits squalene epoxidase , a key enzyme in fungal ergosterol biosynthesis.[1] This leads to an accumulation of toxic squalene and cell death.

-

SAR Insight: The naphthalene ring provides the necessary lipophilicity to mimic the squalene substrate, fitting into the hydrophobic cleft of the enzyme.

Caption: Structure-Activity Relationship (SAR) of Naftifine showing the role of the naphthalene anchor.

Experimental Protocols

Protocol 1: Controlled Sulfonation of Naphthalene

This protocol demonstrates the practical application of kinetic vs. thermodynamic control described in Section 2.

Objective: Selective synthesis of Naphthalene-1-sulfonic acid (Kinetic) vs. Naphthalene-2-sulfonic acid (Thermodynamic).

| Parameter | Kinetic Conditions | Thermodynamic Conditions |

| Temperature | 0°C – 40°C | 160°C – 165°C |

| Reaction Time | 2 – 4 Hours | 4 – 8 Hours |

| Reversibility | Negligible (Irreversible) | High (Equilibrium established) |

| Major Product | 1-Naphthalenesulfonic acid (>90%) | 2-Naphthalenesulfonic acid (>85%) |

Step-by-Step Methodology:

-

Preparation: Place 12.8g (0.1 mol) of pure naphthalene in a round-bottom flask equipped with a thermometer and dropping funnel. Melt the naphthalene if running the high-temp protocol.

-

Acid Addition:

-

Reaction:

-

Isolation: Pour the reaction mixture into 100mL crushed ice.

-

The 1-isomer is more soluble; the 2-isomer often precipitates as the hydrate or can be salted out with NaCl.

-

-

Validation: Analyze via

-NMR. The

Protocol 2: Modern Pd-Catalyzed C-H Activation

To overcome the limitations of EAS (harsh acids, poor regioselectivity), modern drug discovery utilizes transition metal catalysis.

Method: Palladium-catalyzed C-H arylation.

Causality: Uses a directing group (DG) to steer the Pd catalyst to the specific C-H bond (often the "difficult"

References

-

Erlenmeyer, E. (1866).[6][7] "Studien über die s. g. aromatischen Säuren". Annalen der Chemie und Pharmacie. 8[2] (Historical Structure Elucidation)

-

Syntex Corporation. (1976). "Naproxen: Discovery and Development History". 9 (Naproxen History)[7]

-

Stütz, A. (Sandoz). "Discovery and Synthesis of Naftifine". Journal of Medical Chemistry. 1 (Naftifine Discovery)

-

Cerfontain, H. "Kinetic vs Thermodynamic Sulfonation of Naphthalene". Stack Exchange / Reaction Mechanism Discussion. 10 (Mechanism Verification)

Sources

- 1. Naftifine - Wikipedia [en.wikipedia.org]

- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]

- 3. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Naphthalene - Wikipedia [en.wikipedia.org]

- 7. Naphthalene | 91-20-3 [chemicalbook.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Reactivity of the Carbon-Bromine Bond in Bromonaphthalenes

[1]

Executive Summary

The functionalization of naphthalene rings is a cornerstone of modern medicinal chemistry and materials science (e.g., OLEDs). However, the reactivity of the carbon-bromine (C-Br) bond in bromonaphthalenes is not uniform.[1] It is governed by a critical interplay between electronic activation and steric hindrance (specifically the peri-interaction).[1]

This guide provides a technical analysis of the divergent reactivities of 1-bromonaphthalene and 2-bromonaphthalene. We examine the kinetic and thermodynamic drivers behind Lithium-Halogen (Li-X) exchange, Palladium-catalyzed cross-coupling, and benzyne formation, providing validated protocols for high-fidelity synthesis.

Structural & Electronic Determinants

The naphthalene core is not a perfect electronic duplicate of benzene. The bond dissociation energies (BDE) and steric environments differ significantly between the

Bond Dissociation Energy (BDE)

The C-Br bond at the C1 position is thermodynamically weaker than at the C2 position. This suggests that oxidative addition or radical abstraction should theoretically be faster at C1, provided steric barriers are overcome.

| Parameter | 1-Bromonaphthalene | 2-Bromonaphthalene | Implication |

| C-Br BDE | ~79.3 kcal/mol | ~81.7 kcal/mol | C1 is electronically "pre-activated" for oxidative addition. |

| Steric Environment | High (peri-hydrogen at C8) | Low (Similar to bromobenzene) | C1 requires bulky ligands or smaller nucleophiles. |

| Electronic Character | Electron-rich ( | Less electron-rich ( | C1 stabilizes cationic transition states better. |

The Peri-Effect

The defining feature of 1-bromonaphthalene is the repulsion between the bromine atom and the hydrogen atom at the C8 position (the peri-hydrogen).

-

Consequence: This steric strain (~3-4 kcal/mol) weakens the C-Br bond, accelerating reactions that relieve this strain (e.g., Li-X exchange). Conversely, it impedes reactions requiring close approach of large metal complexes (e.g., Pd-catalysis) unless specific ligands are employed.

Figure 1: The divergence in reactivity driven by the peri-interaction and bond strength differences.

Lithium-Halogen Exchange: The Kinetic Control

Lithium-halogen exchange is the most efficient method to functionalize bromonaphthalenes, but the stability of the resulting lithio-species differs drastically.

1-Bromonaphthalene (The "Spring-Loaded" Substrate)

-

Rate: Extremely fast. The release of peri-strain upon replacing the large Br atom with the smaller Li atom provides a thermodynamic driving force.

-

Risk: 1-Lithionaphthalene is kinetically unstable at temperatures above -60°C. It is prone to protonation by solvent (THF) or scrambling.

-

Protocol Requirement: Must be conducted at -78°C strictly.

2-Bromonaphthalene[1][2][3]

-

Rate: Slower, comparable to bromobenzene.

-

Stability: 2-Lithionaphthalene is more stable and can often tolerate temperatures up to -40°C, though -78°C is recommended for high fidelity.

Palladium Catalysis: Overcoming the Barrier

In Suzuki or Buchwald-Hartwig couplings, the rate-limiting step for 1-bromonaphthalene is often oxidative addition due to the inability of the Pd(0) species to approach the sterically crowded C1-Br bond, despite it being electronically weaker.

Strategic Ligand Selection

-

For 1-Bromonaphthalene: You must use bulky, electron-rich phosphines (e.g., SPhos, XPhos, or P(t-Bu)3). These ligands create a mono-ligated Pd(0) species [L-Pd(0)] that is small enough to access the hindered bond but electron-rich enough to facilitate oxidative addition.

-

For 2-Bromonaphthalene: Standard ligands (PPh3, dppf) are usually sufficient.

The Benzyne Divergence (Nucleophilic Substitution)

Under strongly basic conditions (e.g., NaNH2 or LDA), bromonaphthalenes undergo elimination-addition via a naphthalyne (benzyne) intermediate.

-

1-Bromonaphthalene: Can only eliminate across C1-C2 to form 1,2-naphthalyne .

-

2-Bromonaphthalene: Has two pathways. It can eliminate across C1-C2 (forming 1,2-naphthalyne) or C2-C3 (forming 2,3-naphthalyne).

-

Note: The C1 proton is more acidic than the C3 proton, making 1,2-naphthalyne the major intermediate even from 2-bromonaphthalene, but mixtures can occur.

-

Figure 2: Regiochemical pathways in benzyne formation. Note that 1,2-naphthalyne yields a mixture of regioisomers upon nucleophilic attack.

Validated Experimental Protocols

Protocol A: High-Fidelity Lithium-Halogen Exchange (1-Bromonaphthalene)

Target: Generation of 1-Naphthaldehyde

Rationale: The instability of 1-lithionaphthalene requires cryogenic conditions to prevent decomposition.

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-bromonaphthalene (1.0 equiv) and anhydrous THF (0.2 M concentration) .

-

Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

-

Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes via syringe pump.

-

Checkpoint: The solution usually turns yellow/orange. Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour.

-

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then remove cooling bath and warm to RT.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Protocol B: Sterically Demanding Suzuki Coupling (1-Bromonaphthalene)

Target: 1-Phenylnaphthalene

Rationale: Standard Pd(PPh3)4 often fails or gives low yields due to the peri-steric hindrance. We use a pre-catalyst system with a bulky ligand.

-

Reagents: Combine 1-bromonaphthalene (1.0 equiv) , Phenylboronic acid (1.5 equiv) , and K3PO4 (2.0 equiv) in a reaction vial.

-

Catalyst System: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) .

-

Note: Alternatively, use Pd-PEPPSI-IPr for difficult substrates.

-

-

Solvent: Add degassed Toluene/Water (10:1 ratio) .

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Self-Validation: Monitor by TLC. If conversion is <50% after 4 hours, the catalyst has likely died due to steric stalling; add a second portion of catalyst.

-

References

-

National Institutes of Health (NIH). (2021). Benchmark calculations for bond dissociation energies... of brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Organic Syntheses. 2-Bromonaphthalene Procedure. Retrieved from [Link]

-

MDPI. (2020). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Retrieved from [Link]

Commercial suppliers of 1-Bromo-7-methylnaphthalene

Part 1: Executive Summary & Strategic Context

1-Bromo-7-methylnaphthalene is a specialized bicyclic aromatic intermediate, distinct from its more common isomers (1-bromo-2-methylnaphthalene or 1-bromo-4-methylnaphthalene). Its primary utility lies in medicinal chemistry as a lipophilic scaffold for kinase inhibitors and in materials science for the synthesis of high-refractive-index monomers.

Unlike commodity chemicals, this compound is often classified as a "Make-to-Order" (MTO) or "Tier 2 Building Block" item. This status introduces specific risks regarding batch-to-batch consistency, particularly concerning isomeric purity.

Core Identification Data:

-

CAS Registry Number: 7511-27-5 (Note: Do not confuse with 7-Bromo-1-methylnaphthalene, CAS 33295-35-1).

Part 2: Technical Specifications & Quality Criticality

The Isomer Challenge

The synthesis of substituted naphthalenes is governed by electrophilic aromatic substitution rules that heavily favor the alpha positions (1, 4, 5, 8). Direct bromination of 2-methylnaphthalene predominantly yields 1-bromo-2-methylnaphthalene (CAS 2586-62-1).

Obtaining the 1,7-isomer (Br at alpha, Methyl at beta on the distal ring) requires non-standard synthetic routes, often involving directing groups or cyclization of substituted benzene derivatives (e.g., from 7-methyl-1-tetralone). Consequently, the most common impurity in commercial samples is the 1,2-isomer or the 1,7-isomer's regioisomer, 7-bromo-1-methylnaphthalene .

Validation Standard: When sourcing this material, a simple HPLC purity check is insufficient. You must demand 1H-NMR verification. The coupling constants and chemical shifts of the aromatic protons are distinct between the 1,2 and 1,7 substitution patterns.

| Property | This compound (Target) | 1-Bromo-2-methylnaphthalene (Common Impurity) |

| CAS | 7511-27-5 | 2586-62-1 |

| Substitution | Distal Rings (Alpha-Br, Beta-Me) | Same Ring (Alpha-Br, Beta-Me) |

| Sourcing Risk | High (Custom Synthesis) | Low (Commodity) |

| Critical QC | H-H COSY NMR required to confirm ring placement | Standard 1H-NMR sufficient |

Visualizing the Structural Logic

The following diagram illustrates the structural relationship and the "sourcing trap" regarding isomers.

Figure 1: Synthetic pathways illustrating why the 1,7-isomer is rarer and requires specific validation against the common 1,2-isomer.

Part 3: Supplier Landscape & Sourcing Protocol

Due to the specialized nature of CAS 7511-27-5, "Add to Cart" procurement is often unreliable for scale-up. You are likely dealing with aggregators who drop-ship from custom synthesis labs in China or India.

Tiered Supplier Categories

-

Primary Manufacturers (The Source):

-

Typically located in pharmaceutical hubs (e.g., Jiangsu, China; Hyderabad, India).

-

Pros: Lowest cost, direct technical support.

-

Cons: High MOQ (Minimum Order Quantity), difficult communication/logistics.

-

Examples:Biosynth , BLD Pharm , Alichem .

-

-

Catalog Aggregators (The Middlemen):

-

Companies that list millions of CAS numbers but stock few.

-

Pros: Easy procurement systems (Ariba/SciQuest), domestic currency.

-

Cons: Higher markup, longer lead times (they wait for the manufacturer), "Ghost Stock" (listed but unavailable).

-

Examples:CymitQuimica , ChemicalBook (Platform), Combi-Blocks .

-

-

Specialty Re-packagers (The Validators):

-

Companies that buy bulk, test, and repackage.

-

Pros: High reliability, COA (Certificate of Analysis) is trustworthy.

-

Cons: Highest price per gram.

-

Examples:TCI , Apollo Scientific .

-

The "3-Batch" Validation Protocol

For drug development campaigns, do not rely on a single shipment. Implement this protocol:

-

Sample Request: Purchase 1g from three different vendors.

-

Isomeric Screen: Run 1H-NMR on all three. If two look identical and one is different, the outlier is likely the wrong isomer (or the others are common impurities).

-

Retain Sample: Keep the "Gold Standard" batch at -20°C as a reference standard for future bulk orders.

Part 4: Experimental Application (Suzuki-Miyaura Coupling)

Objective: To demonstrate the utility of this compound as an electrophile in Pd-catalyzed cross-coupling. This reaction validates the reactivity of the C-Br bond, which can be deactivated by steric hindrance in naphthalene systems.

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd(0) inserts into C-Br) → Transmetallation (Boronic acid enters) → Reductive Elimination (C-C bond forms).

Reagents & Materials

-

Substrate: this compound (1.0 equiv, 1.0 mmol, 221 mg)

-

Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxidation.

-

Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

Step-by-Step Methodology

-

Inerting: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.

-

Charging: Add the this compound, phenylboronic acid, K₂CO₃, and Pd catalyst to the tube.

-

Solvation: Add 5 mL of degassed Dioxane/Water mixture via syringe.

-

Reaction: Seal the tube and heat to 90°C for 12 hours.

-

Why 90°C? Naphthalene bromides are less reactive than benzene bromides due to the electron-rich nature of the fused ring system; elevated temperature ensures oxidative addition.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

Workflow Visualization

Figure 2: Operational workflow for the Suzuki coupling of this compound.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Naphthalene derivatives are lipophilic and can penetrate skin. Double-gloving (Nitrile) is recommended.

-

Storage: Store in a cool, dry place. Light sensitive? Generally stable, but amber vials are best practice for brominated aromatics to prevent photodebromination over long periods.

References

-

PubChem. (n.d.). This compound (Compound).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the protocol described in Part 4). [Link]

Sources

Defining Purity: A Technical Standard for 1-Bromo-7-methylnaphthalene in Research

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with 1-Bromo-7-methylnaphthalene .

Executive Summary

This compound is a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate, distinct from its more common regioisomer, 1-bromo-2-methylnaphthalene. Its "distal" substitution pattern—where the bromine and methyl groups occupy opposite rings (positions 1 and 7)—renders it synthetically challenging to access via direct bromination. Consequently, commercial supplies often suffer from isomeric contamination that can silently derail structure-activity relationship (SAR) studies in drug discovery and precision optoelectronic applications.

This guide establishes a rigorous purity standard for this compound, detailing the specific impurity profile expected from its unique synthesis and providing self-validating protocols for purification and analysis.

Part 1: The Impurity Landscape

To control purity, one must understand the origin of impurities. Unlike 1-bromo-2-methylnaphthalene, which is formed by direct electrophilic substitution, the 1,7-isomer is typically synthesized via the aromatization of 7-methyl-1-tetralone or Sandmeyer reactions. This distinct pathway creates a unique "Impurity Matrix."

Table 1: Critical Impurity Profile

| Impurity Type | Specific Contaminant | Origin / Causality | Risk to Research |

| Regioisomers | 1-Bromo-2-methylnaphthalene | Isomerization during synthesis or impure starting material (2-methylnaphthalene).[1] | High: Alters steric binding pockets in SAR studies; changes crystal packing. |

| Synthetic Artifacts | 7-Methyl-1-tetralone | Incomplete aromatization of the precursor. | Medium: Ketone functionality reacts with nucleophiles (e.g., Grignards). |

| Hydrolysis Products | 7-Methyl-1-naphthol | Hydrolysis of the C-Br bond during storage or workup. | High: Quenches catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald). |

| Homologs | 2-Methylnaphthalene | Over-reduction or unreacted starting material. | Low: Inert diluent, but affects molarity calculations. |

Part 2: Analytical Validation (The "Gatekeeper")

Trusting a Certificate of Analysis (CoA) without verification is a methodological risk. The following analytical cascade acts as a self-validating system to ensure the material meets the >98.5% isomeric purity required for high-stakes research.

Nuclear Magnetic Resonance (NMR) Strategy

Standard 1H-NMR is insufficient if you only look at integration. You must examine coupling constants (

-

The Diagnostic Signal: Focus on the proton at C2 (adjacent to the Bromine).

-

In 1-Bromo-7-methyl: The C2 proton appears as a doublet (

) with a coupling constant of -

In 1-Bromo-2-methyl: The C2 position is substituted. The signal pattern shifts entirely, and the methyl protons will show a distinct shift due to the ortho-bromine shielding effect.

-

-

Methyl Shift: The methyl singlet for the 7-methyl isomer typically resonates upfield relative to the 2-methyl isomer due to the lack of direct steric crowding by the bromine.

Quantitative GC-MS

Gas Chromatography is the primary tool for quantitation.

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Method: A slow temperature ramp (e.g.,

) near

Visualization: Analytical Workflow

The following diagram outlines the logical decision tree for validating incoming material.

Figure 1: Analytical decision matrix ensuring both chemical and isomeric purity before research use.

Part 3: Purification Protocols

If the material fails the analytical gatekeeper (e.g., purity is 95%), use the following protocols. The choice depends on the physical state of your crude material (often an oil or low-melting solid).[2]

Protocol A: Recrystallization (For Solids/Semi-Solids)

Best for removing oxidation products (naphthols) and trace tetralones.

-

Solvent Selection: Use Methanol (MeOH) or a Hexane/Ethanol (9:1) mixture. The 1-bromo-7-methyl isomer is lipophilic; polar impurities (naphthols) will remain in the alcoholic mother liquor.

-

Dissolution: Dissolve crude solid in minimum boiling solvent (

). -

Cooling: Allow to cool slowly to room temperature, then refrigerate at

for 12 hours. Rapid cooling traps isomers. -

Filtration: Collect crystals via vacuum filtration. Wash with cold (

) solvent. -

Drying: Vacuum dry at ambient temperature (avoid heat to prevent sublimation).

Protocol B: Flash Chromatography (For Oils)

Best for separating regioisomers.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: 100% Hexane (Isocratic).

-

Note: Halogenated naphthalenes are very non-polar. Adding Ethyl Acetate will cause all isomers to co-elute.

-

-

Loading: Load sample as a concentrated solution in hexane.

-

Elution: Collect small fractions. The 1,7-isomer typically elutes slightly later than the 1,2-isomer due to subtle differences in interaction with the silica surface (shape selectivity).

-

Validation: Check fractions via GC-MS before pooling.

Visualization: Purification Logic

Figure 2: Purification workflow based on the physical state of the crude material.

Part 4: Handling & Stability Standards

To maintain the integrity of the purified standard, adhere to these handling rules:

-

Light Exclusion: Like all benzylic-style halides and brominated aromatics, the C-Br bond is susceptible to photolytic cleavage. Store in amber vials wrapped in foil.

-

Inert Atmosphere: Store under Argon or Nitrogen. While the aromatic ring is stable, the methyl group can undergo slow autoxidation to the aldehyde/acid over months if exposed to air.

-

Temperature: Store at 2–8°C . Freezing is acceptable but ensures the container is sealed to prevent moisture condensation upon thawing.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347354, this compound. Retrieved from [Link]

-

Sun, H., et al. (2018).[3] Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link][3]

-

NIST Mass Spectrometry Data Center. (2025). Gas Chromatography Retention Data for Bromonaphthalenes. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Utility of 1-Bromo-7-methylnaphthalene in Advanced Materials Science: Application Notes and Protocols

Abstract

This comprehensive technical guide elucidates the pivotal role of 1-Bromo-7-methylnaphthalene as a versatile building block in the synthesis of advanced functional materials. While direct literature on this specific isomer is emerging, this document synthesizes established principles of materials science and organic chemistry to provide researchers, scientists, and drug development professionals with a robust framework for its application. We will explore its utility in designing organic semiconductors, polymers, and liquid crystals, underpinned by detailed experimental protocols for key synthetic transformations. This guide emphasizes the causality behind experimental choices and provides a foundation for the rational design of novel materials with tailored optoelectronic and physicochemical properties.

Introduction: The Naphthalene Core in Materials Science

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a cornerstone in the design of a vast array of functional organic materials. Its rigid, planar structure and extended π-conjugation system provide an excellent foundation for molecules with desirable electronic and photophysical properties.[1] Naphthalene derivatives are integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).[2][3][4] The strategic functionalization of the naphthalene core allows for the fine-tuning of properties such as charge carrier mobility, emission wavelength, and thermal stability.[4]

This compound offers a unique combination of a reactive site for cross-coupling reactions (the bromo group at the 1-position) and a methyl group at the 7-position that can influence solubility, molecular packing, and electronic properties. This specific substitution pattern allows for the directional synthesis of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a precursor is critical for its effective use in materials synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₉Br |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 7511-27-5 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | 144.5-146.0 °C at 12 Torr |

| Density | 1.417 g/cm³ (predicted) |

Note: Experimental data for some properties of this specific isomer are not widely available and some values are predicted.

Core Synthetic Methodologies: Unleashing the Potential of this compound

The bromine atom at the 1-position is the key handle for elaborating the molecular structure of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[5][6][7] This reaction is instrumental in synthesizing conjugated polymers and small molecules for organic electronics.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Hypothetical 1-Aryl-7-methylnaphthalene

-

Rationale: This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The choice of catalyst, base, and solvent is crucial and often requires optimization for specific substrates.

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add toluene and water (typically a 4:1 to 10:1 mixture). The aqueous phase is necessary to activate the boronic acid.

-

Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines.[8] Arylamine moieties are fundamental components of hole transport materials (HTMs) in OLEDs and perovskite solar cells due to their electron-donating nature and ability to form stable radical cations.[2]

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of a Hypothetical N,N-Diaryl-1-(7-methylnaphthalen)-amine

-

Rationale: This protocol describes the synthesis of a triarylamine derivative, a common motif in hole transport materials. The choice of ligand is critical for achieving high yields and preventing side reactions.

-

Materials:

-

This compound (1.0 eq)

-

Diarylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add the diarylamine followed by this compound.

-

Seal the flask and heat the mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Applications in Materials Science

The strategic functionalization of this compound opens avenues for a variety of advanced materials.

Organic Semiconductors for OLEDs and OFETs

-

Hole Transport Materials (HTMs): By coupling this compound with electron-rich aromatic amines (e.g., carbazole, triphenylamine derivatives) via Buchwald-Hartwig amination, novel HTMs can be synthesized.[9][10] The 7-methyl group can enhance the solubility of the resulting material, which is advantageous for solution-based processing of devices. Furthermore, the methyl group's steric bulk can disrupt intermolecular packing, leading to more amorphous films with higher glass transition temperatures, which can improve the morphological stability and lifetime of OLED devices.[4] The naphthalene core itself contributes to a high triplet energy, which is beneficial for hosting phosphorescent emitters in OLEDs.[10]

-

Emissive Materials: Through Suzuki coupling with fluorescent or phosphorescent moieties, this compound can be incorporated into emissive materials. The substitution pattern will influence the conjugation length and the electronic properties, thereby tuning the emission color and quantum efficiency.

-

OFETs: For OFET applications, highly ordered crystalline domains are often desirable for efficient charge transport. The substitution pattern of the naphthalene core plays a critical role in directing the solid-state packing.[4] The 1,7-disubstitution pattern of functionalized this compound derivatives could lead to unique packing motifs compared to more symmetric isomers, potentially resulting in interesting charge transport characteristics.

Advanced Polymers

This compound can serve as a monomer in the synthesis of conjugated polymers via polymerization reactions such as the Suzuki polycondensation. The resulting poly(7-methylnaphthalene) derivatives could exhibit interesting photophysical properties for applications in polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs).[3][11] The methyl group would enhance the polymer's solubility in organic solvents, facilitating its processing.

Liquid Crystals

The rigid, calamitic (rod-like) shape of the naphthalene core makes it an excellent mesogen for the design of liquid crystalline materials.[12] By attaching flexible alkyl or alkoxy chains to the 7-methylnaphthalene core (after conversion of the bromo group to other functionalities), thermotropic liquid crystals can be synthesized. The specific 1,7-substitution pattern will influence the aspect ratio and polarity of the molecule, which are key determinants of the mesophase behavior (e.g., nematic, smectic).

Characterization of this compound Derived Materials

A comprehensive suite of characterization techniques is essential to understand the structure-property relationships of newly synthesized materials.

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment of synthesized molecules. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. |

| UV-Visible Spectroscopy | Determination of the optical bandgap and absorption properties. |

| Photoluminescence Spectroscopy | Characterization of emissive properties, including emission wavelength and quantum yield. |

| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels, and electrochemical stability. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition and melting temperatures. |

| X-ray Diffraction (XRD) | Investigation of molecular packing and crystallinity in thin films. |

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions. Based on data for similar compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for the synthesis of a new generation of advanced organic materials. Its unique substitution pattern offers opportunities to fine-tune the properties of organic semiconductors, polymers, and liquid crystals. The synthetic protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Future work should focus on the synthesis and characterization of a wider range of materials derived from this compound and the evaluation of their performance in electronic and optoelectronic devices. Computational studies can also play a crucial role in predicting the properties of new materials and guiding synthetic efforts.[14][15]

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

- Kudo, N.; et al. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chem., 2019, 21, 4344-4349.

-

PubChem. This compound. [Link] (accessed Feb 7, 2026).

- Chen, W.; et al. Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells. J.

- Grazulevicius, J. V.; et al. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.

- Shukla, A.; et al. Poly(Phenylene vinylene) And Poly(Naphthalene vinylene) Derivatives for Use in Organic Light-Emitting Diodes (OLEDs).

- Wang, C.; et al. Structure property relationships of benzo[b]thiophen/benzo[b]furan end-capped naphthalene oligomers and their application for organic field effect transistors. RSC Adv., 2015, 5, 5698-5706.

- Zezula, J.; et al.

- Grazulevicius, J. V.; et al. Multi-Substituted Deep-Blue Emitting Carbazoles: Comparative Study on Photophysical and Electroluminescence Characteristics. Molecules2020, 25(15), 3481.

- Al Kobaisi, M.; et al. Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chem. Rev.2016, 116(19), 11685-11796.

- Simsek, O.; et al. Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. 7th International Conference on Scientific and Academic Research2025.

- Li, Y.; et al. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers2022, 14(19), 4153.

- Hartwig, J. F. The complex world of palladium-catalyzed amination. Inorg. Chem.2006, 45(11), 4268-4270.

- Jones, P. G.; et al. Secondary Interactions in Crystals of all Ten Isomers of Di(bromomethyl)naphthalene. Z.

- Yamamoto, T.; et al. Preparation and properties of poly(p‐phenylene) and polynaphthylene. J. Polym. Sci., Part A: Polym. Chem.1980, 18(3), 953-961.

- Novotna, V.; et al. Non-symmetrical bent-shaped liquid crystals based on a laterally substituted naphthalene central core with four ester groups. Liq. Cryst.2011, 38(6), 739-748.

- Rissner, F.; et al. Discovering structure–property relationships for the phonon band structures of hydrocarbon-based organic semiconductor crystals: the instructive case of acenes. Phys. Chem. Chem. Phys.2016, 18, 21753-21764.

- Simsek, O. Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.

- Gbabode, G.; et al. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors at solid state. Phys. Chem. Chem. Phys.2025, 27, 12345-12356.

- Daigle, M.; et al. C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Synthesis2021, 53(16), 2795-2808.

- Nguyen, V.-T.; et al. Synthesis and Electroluminescent Properties of OLED Green Dopants Based on BODIPY Derivatives. Bull. Korean Chem. Soc.2014, 35(4), 1247-1250.

- El-Shamy, O. A.; et al. Analytical&Bioanalytical Electrochemistry. Anal. Bioanal. Electrochem.2021, 13(1), 12-32.

- Cmok, L.; et al. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers. Int. J. Mol. Sci.2025, 26(8), 4321.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Structure property relationships of benzo[b]thiophen/benzo[b]furan end-capped naphthalene oligomers and their application for organic field effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 7. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]